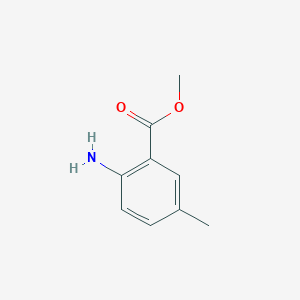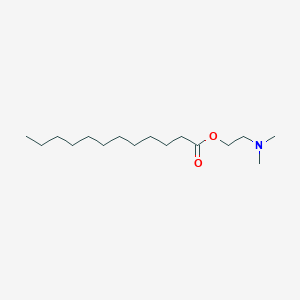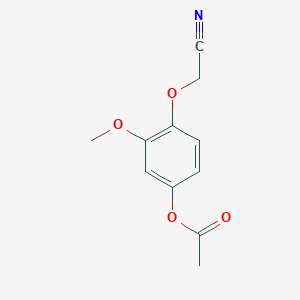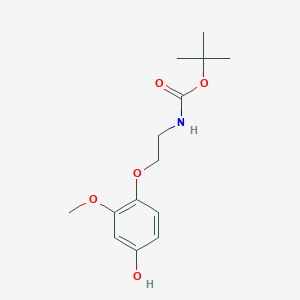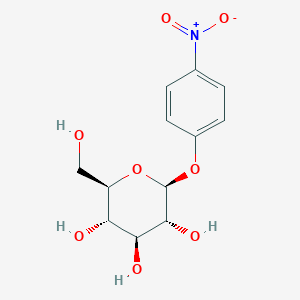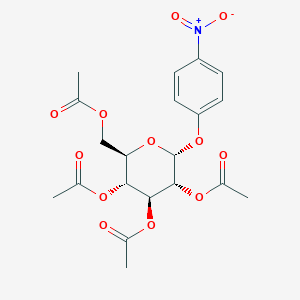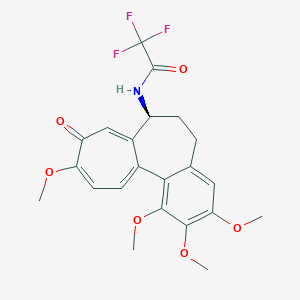
秋水仙碱,17,17,17-三氟-
描述
Colchicine, 17,17,17-trifluoro- is a natural product derived from the plant Colchicum autumnale, otherwise known as the autumn crocus. It is a highly effective agent for the treatment of gout and other inflammatory diseases, and has been used for centuries for its anti-inflammatory and analgesic properties. Colchicine has a wide range of applications in the medical and scientific fields, from the treatment of gout to the study of molecular biology.
科学研究应用
抗炎作用
秋水仙碱是一种广泛使用的天然药物,具有强大的抗炎作用 . 它已被用于治疗各种疾病数千年,并且是最古老的仍然可用的药物之一 .
2. 痛风和家族性地中海热治疗 2009 年,FDA 批准秋水仙碱用于治疗痛风和家族性地中海热 . 它已被用于治疗这些疾病,因为它作为抗炎剂的独特疗效 .
心血管医学
秋水仙碱已被用于治疗心血管疾病,包括冠心病、动脉粥样硬化、复发性心包炎、血管再狭窄、心力衰竭和心肌梗塞 . 最近的临床试验证实了长期服用秋水仙碱在降低冠心病患者心血管事件发生率方面的疗效 .
COVID-19 治疗
秋水仙碱在缓解 COVID-19 的心血管并发症方面显示出治疗功效 . 它是一种口服抗炎药,有助于降低 COVID-19 相关的死亡率或住院率 .
药物递送策略
最近的研究表明,透皮、注射和口服药物递送是秋水仙碱的三种主要递送策略 . 透皮药物递送途径可以避免首过效应和口服和注射途径相关的创伤性疼痛
作用机制
Target of Action
Colchicine, 17,17,17-trifluoro- primarily targets the inflammasome complex present in neutrophils and monocytes . This complex mediates the activation of interleukin-1β , an inflammatory mediator . The compound also attenuates neutrophil adhesion .
Mode of Action
It likely interferes with the intracellular assembly of the inflammasome complex . This interaction results in the attenuation of neutrophil adhesion and the activation of interleukin-1β .
Biochemical Pathways
The primary mechanism of action of colchicine is tubulin disruption . This leads to the subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . Newly described mechanisms include various inhibitory effects on macrophages, including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .
Pharmacokinetics
Colchicine is absorbed in the jejunum and ileum and is trapped in the body tissues . It is metabolized in the liver and the intestine by cytochrome P (CYP) 450 3A4 and P-glycoprotein (PGY) 1 . Colchicine is excreted mainly by the biliary system, intestines, and the kidneys . It has a narrow therapeutic range, but with normal liver and kidney functions, it is relatively safe .
Result of Action
Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport .
Action Environment
The blood level of colchicine may be affected by concomitant drug administration. Therefore, caution should be exercised when such medications are added . Colchicine intoxication is a life-threatening condition. Therefore, one should be extremely cautious in using the drug in patients with renal and/or liver disturbances .
生化分析
Biochemical Properties
Colchicine, 17,17,17-trifluoro- interacts with various enzymes and proteins in biochemical reactions. It is known to suppress mitosis, which extends its utility to some other rheumatic and nonrheumatic disorders . The nature of these interactions is complex and often involves binding to specific biomolecules, leading to changes in their function.
Cellular Effects
Colchicine, 17,17,17-trifluoro- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with myotoxicity, which can lead to conditions like rhabdomyolysis .
Molecular Mechanism
The mechanism of action of Colchicine, 17,17,17-trifluoro- is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to induce cytoskeletal myotoxicity when used in combination with statins .
Dosage Effects in Animal Models
The effects of Colchicine, 17,17,17-trifluoro- vary with different dosages in animal models. High doses can lead to toxic or adverse effects
Metabolic Pathways
Colchicine, 17,17,17-trifluoro- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which can affect metabolic flux or metabolite levels
Transport and Distribution
Colchicine, 17,17,17-trifluoro- is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It may interact with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Colchicine, 17,17,17-trifluoro- and its effects on its activity or function are areas of active research. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHADYPYCJQLMV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180825 | |
| Record name | Colchicine, 17,17,17-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26195-65-3 | |
| Record name | Colchicine, 17,17,17-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC305987 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colchicine, 17,17,17-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






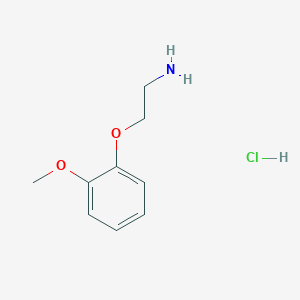


![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
